molecular formula C18H16BrN3O3 B2836275 2-amino-4-(3-bromo-4-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 882358-05-6

2-amino-4-(3-bromo-4-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2836275
CAS No.: 882358-05-6
M. Wt: 402.248
InChI Key: GGTWBJWQURESGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrano[3,2-c]pyridine core substituted with a 3-bromo-4-methoxyphenyl group at position 4, methyl groups at positions 6 and 7, and a cyano group at position 2. Its structure (Figure 1) was confirmed via spectral techniques (¹H NMR, ¹³C NMR, HRMS) commonly employed for analogous compounds .

Properties

IUPAC Name

2-amino-4-(3-bromo-4-methoxyphenyl)-6,7-dimethyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O3/c1-9-6-14-16(18(23)22(9)2)15(11(8-20)17(21)25-14)10-4-5-13(24-3)12(19)7-10/h4-7,15H,21H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTWBJWQURESGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC)Br)C(=O)N1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

Table 1: Core Structure and Substituent Comparisons
Compound Name Core Structure Key Substituents Biological Activity (if reported) Reference
Target Compound Pyrano[3,2-c]pyridine 3-bromo-4-methoxyphenyl, 6,7-dimethyl, cyano Not explicitly reported -
2-amino-4-(3-bromophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (Compound 14) Pyrano[3,2-c]pyridine 3-bromophenyl (no methoxy), 6,7-dimethyl, cyano Antiproliferative effects studied
2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile Pyrano[3,2-c]pyridine 4-bromophenyl, 7-methyl, 3-pyridinylmethyl Not reported
2-amino-4-(3-((4-chlorobenzyl)oxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (6h) Pyrano[3,2-b]pyran 3-((4-chlorobenzyl)oxy)phenyl, hydroxymethyl Antibacterial activity inferred from IR/NMR
6-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Pyrano[2,3-c]pyrazole 3-bromo-4-hydroxy-5-methoxyphenyl, propyl Not reported
Key Observations:
  • Halogen and Methoxy Substitutions : The target compound’s 3-bromo-4-methoxyphenyl group may enhance electron-withdrawing effects and lipophilicity compared to compound 14’s 3-bromophenyl . Methoxy groups often improve metabolic stability and solubility.
  • Core Structure Differences: Pyrano[3,2-c]pyridine derivatives (target, compound 14) differ from pyrano[2,3-c]pyrazoles () in electronic properties, affecting binding to biological targets. Pyrazole-containing compounds may exhibit distinct pharmacokinetic profiles .
Key Observations:
  • Multicomponent Reactions: Widely used for pyrano-fused heterocycles (e.g., compound 14, ). The target compound likely follows a similar pathway, given structural parallels .
  • Cross-Coupling for Complexity : The Suzuki reaction in enables aryl-aryl bond formation, expanding structural diversity .

Spectral and Physical Properties

Table 3: Selected Physical and Spectral Data
Compound Name Melting Point (°C) IR (cm⁻¹) ¹H NMR (δ, ppm) Reference
Target Compound Not reported Not reported Likely analogous to compound 14 -
Compound 14 Not reported Not reported 7.39–7.11 (m, 6H), 6.07 (s, 1H), 2.34 (s, 3H)
Compound 6h 232–236 3406, 3273, 2191, 1636 4.18 (s, 2H), 5.09 (s, 2H), 7.36 (m, 5H)
2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile Not reported Not reported SMILES: CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Cl)
Key Observations:
  • NMR Trends : Aromatic protons in compound 14 (δ 7.39–7.11) align with the target’s expected signals, suggesting similar electronic environments .
  • IR Signatures: Cyano groups (~2190 cm⁻¹) and carbonyls (~1640 cm⁻¹) are consistent across analogs (e.g., compound 6h) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.